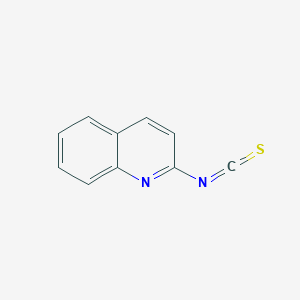
2-Isothiocyanatoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanatoquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline itself is a heterocyclic aromatic organic compound with the chemical formula C9H7N The addition of an isothiocyanate group (-N=C=S) to the quinoline structure results in this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanatoquinoline typically involves the reaction of 2-aminoquinoline with thiophosgene or its derivatives. The general reaction can be represented as follows: [ \text{2-Aminoquinoline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a one-pot process involving the reaction of 2-aminoquinoline with carbon disulfide (CS2) and a desulfurylation reagent such as cyanuric acid. This method is advantageous due to its simplicity and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isothiocyanatoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction Reactions: Reduction of the isothiocyanate group can yield corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include thioureas, ureas, and carbamates.
Oxidation Reactions: Products include quinoline-2-carboxylic acids.
Reduction Reactions: Products include 2-aminoquinoline derivatives
Aplicaciones Científicas De Investigación
2-Isothiocyanatoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its bioactive properties, this compound is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanatoquinoline involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the compound can induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer properties .
Comparación Con Compuestos Similares
2-Isothiocyanatobenzene: Similar structure but lacks the quinoline ring.
2-Isothiocyanato-1,4-naphthoquinone: Contains a naphthoquinone ring instead of a quinoline ring.
Phenyl Isothiocyanate: Contains a phenyl ring instead of a quinoline ring.
Uniqueness: 2-Isothiocyanatoquinoline is unique due to the presence of both the quinoline ring and the isothiocyanate group. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C10H6N2S |
|---|---|
Peso molecular |
186.24 g/mol |
Nombre IUPAC |
2-isothiocyanatoquinoline |
InChI |
InChI=1S/C10H6N2S/c13-7-11-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H |
Clave InChI |
FNUDXAPMFSIHFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)
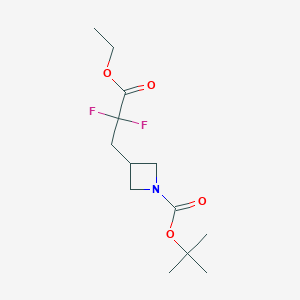
![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)
![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)
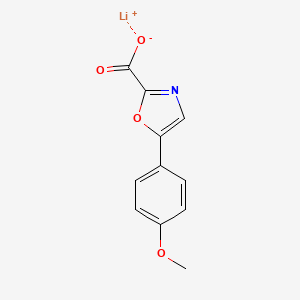
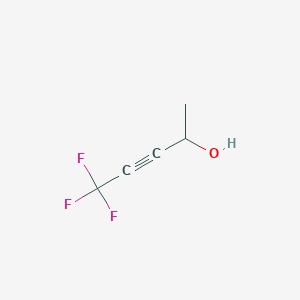
![rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one](/img/structure/B15297276.png)
![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)
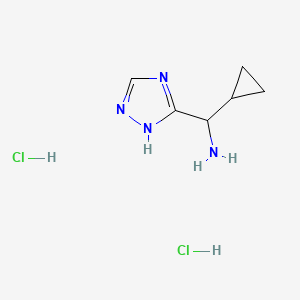
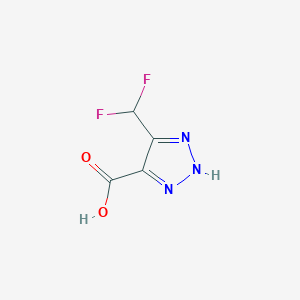
![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)
![4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol](/img/structure/B15297319.png)
